4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoic acid
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Overview
Description
4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoic acid, also known as CHAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CHAC is a white powder that is soluble in organic solvents and has a molecular weight of 376.83 g/mol. In
Mechanism of Action
The exact mechanism of action of 4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoic acid is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation, immune response, and cell proliferation. By inhibiting NF-κB, 4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoic acid may be able to reduce inflammation and inhibit tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoic acid has anti-inflammatory and antioxidant effects in vitro and in vivo. 4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines such as IL-10. 4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoic acid has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoic acid in lab experiments is its high purity, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in various assays and experiments. However, one limitation of using 4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoic acid is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoic acid. One area of research is the development of 4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoic acid-based drugs for the treatment of inflammatory and autoimmune diseases. Another area of research is the synthesis of 4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoic acid derivatives with improved solubility and bioavailability. Additionally, 4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoic acid could be further studied for its potential applications in material science and analytical chemistry.
Synthesis Methods
The synthesis of 4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoic acid involves the reaction of 4-aminobenzoic acid with 3-chlorophenacyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with hydrazine hydrate to form 4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoic acid. This method has been reported to yield 4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoic acid with a purity of up to 99%.
Scientific Research Applications
4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoic acid has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoic acid has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. In material science, 4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoic acid has been used as a building block for the synthesis of metal-organic frameworks. In analytical chemistry, 4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoic acid has been used as a reagent for the detection of metal ions.
properties
IUPAC Name |
4-[(Z)-[[2-(3-chlorophenoxy)acetyl]hydrazinylidene]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c17-13-2-1-3-14(8-13)23-10-15(20)19-18-9-11-4-6-12(7-5-11)16(21)22/h1-9H,10H2,(H,19,20)(H,21,22)/b18-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSKUMXVGOZLGA-NVMNQCDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NN=CC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)N/N=C\C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid |
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